molecular formula C19H16ClN3O B11560305 3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11560305
M. Wt: 337.8 g/mol
InChI Key: OKGOSBCJQGNRTC-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-4-(2-METHYLPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a heterocyclic compound that belongs to the pyrazolopyridine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-4-(2-METHYLPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:

    Starting Materials: 4-chlorobenzaldehyde, 2-methylphenylhydrazine, and a suitable pyridine derivative.

    Reaction Conditions: The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid, under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysts: Use of efficient and recyclable catalysts.

    Solvents: Selection of environmentally friendly solvents.

    Purification: Techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-4-(2-METHYLPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using agents like sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-4-(2-METHYLPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1H-pyrazolo[3,4-b]pyridine: Shares a similar core structure but lacks the 2-methylphenyl group.

    4-(2-Methylphenyl)-1H-pyrazolo[3,4-b]pyridine: Similar structure but lacks the 4-chlorophenyl group.

Uniqueness

The presence of both 4-chlorophenyl and 2-methylphenyl groups in 3-(4-CHLOROPHENYL)-4-(2-METHYLPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE may confer unique biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C19H16ClN3O

Molecular Weight

337.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-(2-methylphenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C19H16ClN3O/c1-11-4-2-3-5-14(11)15-10-16(24)21-19-17(15)18(22-23-19)12-6-8-13(20)9-7-12/h2-9,15H,10H2,1H3,(H2,21,22,23,24)

InChI Key

OKGOSBCJQGNRTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)NC3=NNC(=C23)C4=CC=C(C=C4)Cl

Origin of Product

United States

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